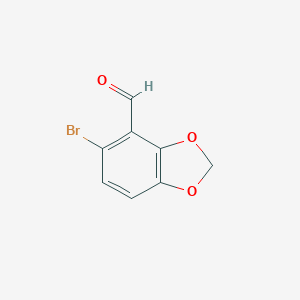
5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Übersicht
Beschreibung
5-Bromo-1,3-benzodioxole-4-carboxaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis, structure, and reactivity of such a molecule are discussed in several papers. For instance, the synthesis of various brominated aromatic aldehydes and their derivatives is a common theme, which could provide insights into the potential synthetic routes for 5-Bromo-1,3-benzodioxole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For example, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde is achieved with high yield using bromine in acetic acid . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves brominated intermediates . These methods could potentially be adapted for the synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Structural analysis of brominated aromatic compounds is often carried out using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by single crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde once synthesized.
Chemical Reactions Analysis
The reactivity of brominated aromatic aldehydes can be quite diverse. For example, the paper on the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes discusses the characterization of these compounds and their oximes, which suggests that brominated aldehydes can participate in further chemical transformations . This could be relevant when considering the potential reactions that 5-Bromo-1,3-benzodioxole-4-carboxaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be inferred from their structural characteristics. For instance, the presence of a bromine atom can significantly affect the electron distribution within the molecule, which in turn can influence its reactivity and physical properties such as melting point, solubility, and stability . These properties would need to be experimentally determined for 5-Bromo-1,3-benzodioxole-4-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Elaboration : The compound plays a significant role in the synthesis of various organic molecules. For instance, Gorecka, Leroux, and Schlosser (2004) described the use of 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde derivatives in the structural elaboration of 2,2-difluoro-1,3-benzodioxole via bromine migration and lithiation processes (Gorecka, Leroux, & Schlosser, 2004).
Organometallic Methodology : Schlosser, Gorecka, and Castagnetti (2003) reported the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, including 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde, demonstrating its application in organometallic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).
Biological and Pharmacological Applications : Wnuk et al. (1998) explored the use of similar compounds in studying the inactivation of S-adenosyl-L-homocysteine hydrolase, demonstrating potential applications in pharmacological research (Wnuk et al., 1998).
Optoelectronic Applications : Dall’Agnese et al. (2017) investigated derivatives of 5-bromo-1,3-benzodioxole for the synthesis of π-conjugated molecules, highlighting its utility in optoelectronics (Dall’Agnese et al., 2017).
Antioxidant, Antimicrobial, and Anticancer Properties : Konuş et al. (2019) synthesized 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives and evaluated their antioxidant, antimicrobial, and anticancer properties, demonstrating the compound's potential in therapeutic applications (Konuş et al., 2019).
Ligand Synthesis for Catalysis : Leroux, Gorecka, and Schlosser (2004) discussed the synthesis of atropisomeric bisphosphines from 5-bromo derivates of 1,3-benzodioxole, relevant for enantioselective catalysts (Leroux, Gorecka, & Schlosser, 2004).
Anticancer and Antibacterial Agents : Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole, including compounds related to 5-bromo-1,3-benzodioxole-4-carboxaldehyde, for their anticancer, antibacterial, and DNA binding potential (Gupta et al., 2016).
Eigenschaften
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGOVWXRXITJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452639 | |
| Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
CAS RN |
72744-54-8 | |
| Record name | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

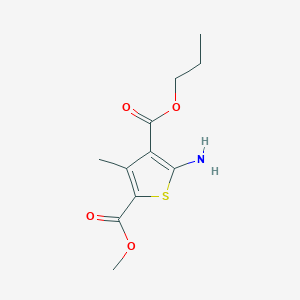

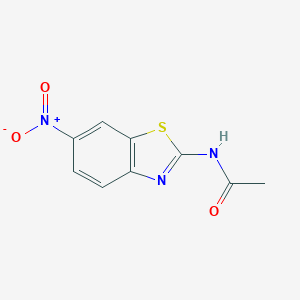
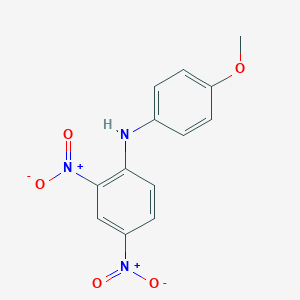
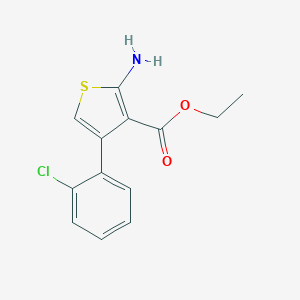
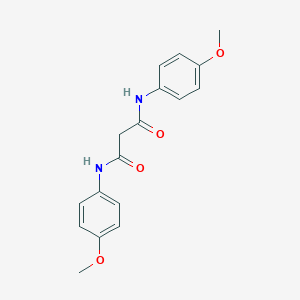
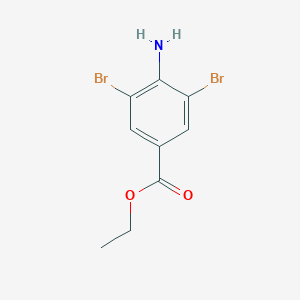
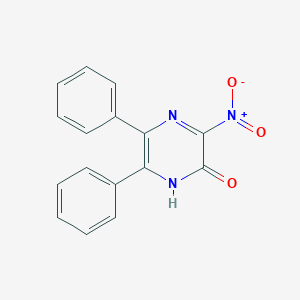
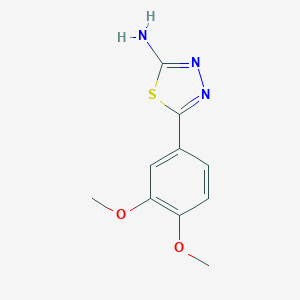
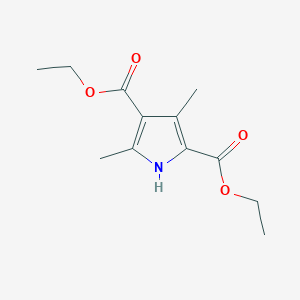
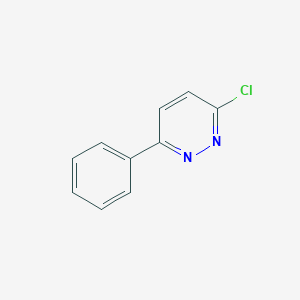
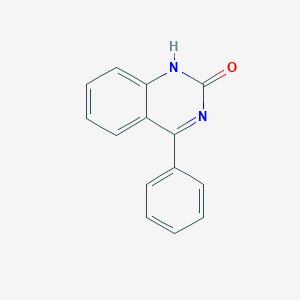
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
